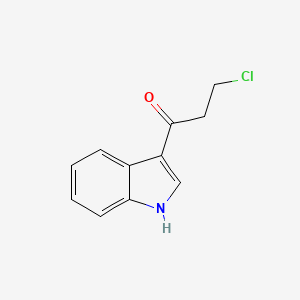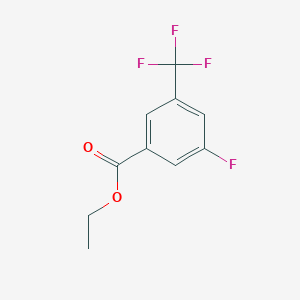
1-(2-(Methoxymethyl)phenyl)ethanone
Übersicht
Beschreibung
1-(2-(Methoxymethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : One common synthetic route for 1-(2-(Methoxymethyl)phenyl)ethanone involves Friedel-Crafts acylation of a methoxymethyl-substituted benzene derivative with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction typically takes place in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: : Industrial production often scales up the Friedel-Crafts acylation process, utilizing batch reactors with enhanced stirring and temperature control to maintain reaction efficiency. The use of cost-effective and recyclable catalysts is also prioritized to improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Oxidation: : This compound can undergo oxidation reactions to form carboxylic acids or other oxygenated derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : 1-(2-(Methoxymethyl)phenyl)ethanone can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The aromatic ring allows for various substitution reactions, especially electrophilic aromatic substitutions, which can further modify the compound with different functional groups.
Common Reagents and Conditions: : Reagents like halogens, acids, and bases are frequently used under controlled conditions to achieve desired transformations, with solvents such as methanol or ethanol facilitating the reactions.
Major Products: : Depending on the reaction type, major products can include alcohols, carboxylic acids, and various substituted aromatics. These products are often further utilized in synthetic and medicinal chemistry.
Scientific Research Applications: : this compound is used extensively in chemical research as an intermediate for synthesizing more complex molecules. Its applications span:
Chemistry: : Used as a building block in organic synthesis and polymer chemistry.
Biology: : Investigated for its potential in biomolecular interactions and as a ligand in biochemical assays.
Medicine: : Explored for its pharmacological properties, particularly as a precursor in the synthesis of potential therapeutic agents.
Industry: : Utilized in the production of fragrances, flavoring agents, and specialty chemicals.
Mechanism of Action: : The effects of this compound are exerted through interactions with specific molecular targets and pathways. For instance, its aromatic structure allows it to engage in π-π interactions, which can influence its binding affinity with certain enzymes or receptors. The ketone functionality also renders it reactive in condensation reactions, forming Schiff bases or other biologically active derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : 1-(2-Methoxyphenyl)ethanone, 1-(4-Methoxymethylphenyl)ethanone, and 1-(2-Ethoxymethylphenyl)ethanone.
Uniqueness: : The unique positioning of the methoxymethyl group in 1-(2-(Methoxymethyl)phenyl)ethanone enhances its reactivity and specificity in synthetic applications compared to similar compounds. Its versatile functional groups provide a broader scope for chemical modifications and applications.
Eigenschaften
IUPAC Name |
1-[2-(methoxymethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMBVASJMYOOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Indeno[1,2-c]pyridine](/img/structure/B3349914.png)



![Pyrazino[1,2-a]indole](/img/structure/B3349936.png)
![Pyrimido[1,2-a]indole](/img/structure/B3349944.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B3349946.png)

![1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one](/img/structure/B3349996.png)



![2-(1-Chloroethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3350030.png)

